CFM-4 Demonstrates Superior Potency Versus 5-Fluorouracil in Colorectal Cancer Models
In colorectal cancer (CRC) cell proliferation assays, CFM-4 exhibited substantially greater potency than the classical anti-CRC chemotherapeutic agent 5-fluorouracil (5-FU), a standard-of-care comparator [1]. The growth inhibitory effects were mediated through apoptosis induction, as confirmed by Annexin V/propidium iodide (PI) apoptosis assays [1].
| Evidence Dimension | Antiproliferative potency against colorectal cancer cells |
|---|---|
| Target Compound Data | CFM-4 inhibited CRC cell proliferation with dose- and time-dependent activity |
| Comparator Or Baseline | 5-fluorouracil (5-FU), a standard anti-CRC chemotherapy agent |
| Quantified Difference | CFM-4 was much more potent than 5-fluorouracil (magnitude not numerically specified in source) |
| Conditions | Colorectal cancer cell lines (HT-29 cells); cell proliferation assays and Annexin V/PI apoptosis assays |
Why This Matters
Superior potency relative to 5-FU in CRC models suggests CFM-4 may offer enhanced efficacy or enable lower dosing in colorectal cancer research applications.
- [1] Ashour AE, et al. CARP-1 functional mimetic-4 is a novel suppressor of colorectal cancer cell growth and metastasis. 2019. 14th World Congress on Pharmacology, Toxicology and Drug Discovery, Singapore. View Source
